2-fluoro-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-fluoro-N-[2-[(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5O2S/c1-13-21-16(12-17(22-13)23-10-4-5-11-23)19-8-9-20-26(24,25)15-7-3-2-6-14(15)18/h2-7,10-12,20H,8-9H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRZUIFIIFAULD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=C2)NCCNS(=O)(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-fluoro-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The structure of the compound can be represented as follows:
This compound features a fluorine atom, a pyrimidine ring, and a benzenesulfonamide moiety, which are crucial for its biological interactions.
Antimicrobial Properties
Recent studies have indicated that derivatives of benzenesulfonamide exhibit significant antimicrobial activity. For instance, a related compound demonstrated potent antibacterial effects against various strains of bacteria, outperforming standard antibiotics like ampicillin and streptomycin . The mechanism behind this activity often involves the inhibition of bacterial enzymes essential for cell wall synthesis.
Cardiovascular Effects
Research involving benzenesulfonamide derivatives has shown their influence on cardiovascular parameters. In an isolated rat heart model, compounds similar to this compound were tested for their effects on perfusion pressure and coronary resistance. Results indicated that these compounds could significantly lower perfusion pressure, suggesting a potential role in managing cardiovascular conditions .
The biological activity of this compound may be attributed to several mechanisms:
- Calcium Channel Modulation : The compound may interact with calcium channels, leading to vasodilation and reduced coronary resistance.
- Enzyme Inhibition : Similar compounds have shown to inhibit key enzymes involved in bacterial metabolism, thereby exerting antimicrobial effects.
Study 1: Antimicrobial Efficacy
A study evaluated the efficacy of various benzenesulfonamide derivatives against Staphylococcus aureus. The results indicated that certain modifications to the sulfonamide structure enhanced antibacterial activity, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .
Study 2: Cardiovascular Impact
In another study focusing on cardiovascular effects, the administration of 4-(2-aminoethyl)-benzenesulfonamide led to a marked decrease in perfusion pressure over time. This effect was dose-dependent and highlighted the potential therapeutic applications of such compounds in treating hypertension .
Data Tables
| Compound | Biological Activity | Test Model | Effect |
|---|---|---|---|
| 2-fluoro-N-(...) | Antimicrobial | S. aureus | MIC: 0.012 μg/mL |
| 4-(2-aminoethyl)-benzenesulfonamide | Cardiovascular | Isolated rat heart | Decreased perfusion pressure |
Pharmacokinetic Considerations
The pharmacokinetic profile of benzenesulfonamide derivatives is crucial for understanding their biological activity. Parameters such as absorption, distribution, metabolism, and excretion (ADME) need to be evaluated using computational models like ADMETLab or SwissADME . These studies help predict how modifications to the chemical structure might influence bioavailability and therapeutic efficacy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The compound is compared to three sulfonamide/pyrimidine derivatives from the literature:
Key Observations
Substituent Effects: The target’s pyrrole group (vs. Fluorine positioning: The target’s single 2-fluoro group on the benzene (vs. 2,4-difluoro in ) may reduce steric hindrance while retaining electronegativity for hydrogen bonding.
Linker Flexibility: The ethylaminoethyl linker in the target could enhance conformational flexibility compared to the rigid phenyl linkers in , possibly improving binding to dynamic active sites.
Heterocyclic Cores: The pyrimidine core in the target contrasts with the pyrazolopyrimidine-chromenone hybrid in , which has a higher molecular weight (589.1 vs. ~400–500 for others) and a bulky chromenone group that may limit solubility.
Hypothetical Implications for Bioactivity
- The pyrrole substituent’s aromatic nitrogen atoms might facilitate interactions with metal ions or polar residues in enzyme active sites.
- The ethylaminoethyl linker could allow the compound to adopt multiple conformations, optimizing binding to flexible targets like G-protein-coupled receptors.
Q & A
Q. What are the recommended synthetic routes and optimized reaction conditions for 2-fluoro-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide?
Methodological Answer: The synthesis involves sequential steps:
Pyrimidine Core Formation : Construct the 2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-amine intermediate via nucleophilic substitution or cyclization reactions. Catalysts like Pd(PPh₃)₄ and solvents such as DMF are critical for regioselectivity .
Sulfonamide Coupling : React the pyrimidine intermediate with 2-fluoro-benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Temperature control (0–5°C) minimizes side reactions .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity.
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | Pd(PPh₃)₄, K₂CO₃ | DMF | 80°C | 65–70 |
| 2 | Et₃N | THF | 0–5°C | 75–80 |
Q. What spectroscopic and chromatographic techniques are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ identifies substituents on the pyrimidine ring and sulfonamide group. The fluoro-benzenesulfonamide moiety shows distinct aromatic splitting patterns (e.g., doublet of doublets for ortho-fluorine) .
- Mass Spectrometry (HRMS) : ESI-HRMS confirms molecular weight (e.g., [M+H]+ peak at m/z 446.1234).
- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect impurities like unreacted sulfonyl chloride .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the compound’s biological activity across enzymatic assays?
Methodological Answer: Contradictions often arise from:
- Assay Conditions : Variations in buffer pH (e.g., 7.4 vs. 6.8) or ionic strength alter binding kinetics. Standardize using HEPES buffer (pH 7.4, 150 mM NaCl) .
- Enzyme Source : Recombinant vs. native enzymes may have post-translational modifications. Validate activity with positive controls (e.g., known inhibitors).
- Data Normalization : Use internal standards (e.g., fluorescent probes) to correct for plate-to-plate variability. Reference methods from pharmacological studies on analogous sulfonamides .
Q. How should stability studies be designed to evaluate the compound under physiological conditions?
Methodological Answer:
- Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours .
- Photostability : Expose to UV light (320–400 nm) and analyze for photodegradants (e.g., sulfonic acid derivatives).
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation. LC-MS/MS quantifies parent compound depletion .
Q. Table 2: Stability Parameters
| Condition | Analysis Method | Key Degradation Products |
|---|---|---|
| pH 7.4, 37°C | HPLC-UV | Hydrolyzed sulfonamide |
| UV exposure | LC-MS | Benzoquinone derivatives |
| Liver microsomes | LC-MS/MS | N-Oxide metabolites |
Q. What strategies mitigate impurities during large-scale synthesis?
Methodological Answer:
- By-Product Identification : Common impurities include unreacted 2-methylpyrimidine intermediates or dimerized sulfonamides. LC-MS and ¹H NMR track these .
- Purification Optimization : Switch from column chromatography to fractional crystallization (ethanol/water, 4:1) for scalability.
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression, reducing over-reaction byproducts .
Q. How can binding affinity to target enzymes be quantitatively determined?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the enzyme on a CM5 chip. Measure real-time binding kinetics (ka/kd) at varying compound concentrations (1–100 µM) .
- Isothermal Titration Calorimetry (ITC) : Directly quantify enthalpy changes during binding. Use 20 µM enzyme and 200 µM compound in PBS .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses to guide mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
